N-benzyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Description
N-benzyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a triazolopyridine sulfonamide derivative designed for antimalarial applications. Its structure features a [1,2,4]triazolo[4,3-a]pyridine core with a sulfonamide bridge linking a benzyl group and a 3-methylphenyl substituent.
Properties
IUPAC Name |
N-benzyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-16-6-5-9-18(12-16)24(13-17-7-3-2-4-8-17)27(25,26)19-10-11-20-22-21-15-23(20)14-19/h2-12,14-15H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDXSQHYOHFKIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC=CC=C2)S(=O)(=O)C3=CN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves a multi-step process. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction conditions usually involve heating the mixture at 140°C for a few hours to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar microwave-mediated methods. The process involves careful control of temperature and reaction time to ensure high yields and purity of the final product. The use of microwave irradiation helps in reducing reaction times and improving efficiency .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-benzyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth .
Comparison with Similar Compounds
Core Structural Modifications
The triazolopyridine scaffold is shared across all analogs, but substitutions at the sulfonamide nitrogen and triazole ring critically influence activity:
*Inferred from structural analogs (e.g., ).
Critical Analysis of Pharmacological Potential
Fluorinated derivatives (e.g., ) are more promising due to their lower IC50 values, highlighting the importance of electronegative substituents. Future studies should prioritize synthesizing the target compound and evaluating its activity against Plasmodium falciparum to validate these hypotheses.
Biological Activity
N-benzyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.
Structural Characteristics
The compound features a triazolo ring fused to a pyridine system and includes a sulfonamide functional group along with benzyl and methyl substituents. The general formula for this compound is . The sulfonamide moiety is particularly noteworthy for its role in enhancing the solubility and bioavailability of pharmaceutical agents.
Biological Activity Overview
Research indicates that compounds within the [1,2,4]triazolo[4,3-a]pyridine class exhibit promising biological activities, particularly as antimalarial agents . This compound has shown significant inhibitory effects against Plasmodium falciparum, the parasite responsible for malaria. Studies report an IC50 value indicating effective inhibition at low concentrations .
The mechanism by which this compound exerts its antimalarial effects is believed to involve binding interactions with enzymes crucial to the metabolic processes of the malaria parasite. This interaction may disrupt essential biochemical pathways, leading to reduced parasite viability .
Comparative Biological Activity
To better understand the biological activity of this compound in relation to similar compounds, the following table summarizes various related compounds and their respective activities:
| Compound Name | Structure | Biological Activity | IC50 Value (μM) | Unique Features |
|---|---|---|---|---|
| This compound | Structure TBD | Antimalarial | TBD | Sulfonamide enhances solubility |
| 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | Structure TBD | Antimalarial | 2.24 | Fluorine substitution enhances potency |
| 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | Structure TBD | Antimalarial | 4.98 | Piperidine moiety may enhance solubility |
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Antimalarial Efficacy : In vitro studies demonstrated that this compound effectively inhibits Plasmodium falciparum growth at concentrations lower than those required for many existing antimalarials. This suggests a potential for development into a new therapeutic agent .
- Enzyme Interaction Studies : Research has focused on elucidating the binding affinities of this compound with key enzymes involved in the malaria parasite's metabolism. Preliminary findings indicate strong interactions that could be exploited for drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
